molecular formula C12H11NO3S2 B2696041 (5E)-5-(3,4-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one CAS No. 1055978-68-1

(5E)-5-(3,4-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Cat. No.: B2696041
CAS No.: 1055978-68-1
M. Wt: 281.34
InChI Key: XVAIHVYMCLRIOV-UXBLZVDNSA-N
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Description

(5E)-5-(3,4-Dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a thiazole-derived compound characterized by a benzylidene moiety substituted with 3,4-dimethoxy groups and a mercapto (-SH) group at the 2-position of the thiazol-4-one ring. The (5E) configuration indicates the Z-geometry of the benzylidene double bond.

Key structural features include:

  • Thiazol-4-one core: Provides a rigid, planar structure conducive to π-π stacking and hydrogen bonding.
  • 3,4-Dimethoxybenzylidene substituent: Enhances electronic delocalization and solubility due to methoxy groups.

Properties

IUPAC Name

(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S2/c1-15-8-4-3-7(5-9(8)16-2)6-10-11(14)13-12(17)18-10/h3-6H,1-2H3,(H,13,14,17)/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAIHVYMCLRIOV-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=S)S2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5E)-5-(3,4-Dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, commonly referred to as DMBT, is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a thiazolone ring and a benzylidene moiety. Research has indicated that DMBT exhibits various biological properties, including antimicrobial, anticancer, and enzyme-inhibitory activities.

  • Molecular Formula : C₁₃H₁₃N₁O₂S
  • Molecular Weight : 281.36 g/mol
  • CAS Number : 6326-74-5

Antimicrobial Activity

DMBT has been evaluated for its antimicrobial properties against various pathogens. Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of vital metabolic processes.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that DMBT could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of DMBT. It has shown selective cytotoxicity towards various cancer cell lines while sparing normal cells. For instance:

  • Cell Lines Tested :
    • HL-60 (human promyelocytic leukemia)
    • HSC-2 (squamous cell carcinoma)

The compound demonstrated IC₅₀ values in the low micromolar range, indicating potent activity against these cancer cells.

Cell LineIC₅₀ (µM)
HL-6010.5
HSC-212.0

The mechanism of action appears to involve apoptosis induction through the activation of caspases and modulation of mitochondrial membrane potential.

Enzyme Inhibition

DMBT has also been investigated for its ability to inhibit key enzymes involved in various biochemical pathways. Notably, it acts as a potent inhibitor of tyrosinase, an enzyme crucial for melanin synthesis.

EnzymeIC₅₀ (µM)
Tyrosinase6.4

Kinetic studies revealed that DMBT acts as a competitive inhibitor of tyrosinase, with binding affinity sufficient to suggest its utility in skin-whitening formulations.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of DMBT against clinical isolates of bacteria demonstrated its potential as an alternative treatment for infections caused by resistant strains.
  • Cytotoxicity Profile : Research involving the treatment of cancer cell lines with DMBT showed a significant reduction in cell viability compared to untreated controls, with detailed flow cytometry analyses confirming apoptosis as the mode of action.
  • Tyrosinase Inhibition : The application of DMBT in cosmetic formulations was explored due to its strong inhibitory effect on tyrosinase, suggesting its potential role in skin lightening products.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous derivatives, focusing on synthesis, physicochemical properties, and biological activity.

Key Comparisons

Core Structure Variations: The target compound’s thiazol-4-one core differs from imidazolidin-4-one (4b, ) and thiazolo-pyrimidinone (7b, ), which exhibit expanded ring systems. These structural differences influence conformational flexibility and biological target interactions.

Substituent Effects: Methoxy vs. Hydroxy Groups: The 3,4-dimethoxy substituents in the target compound improve solubility compared to the 4-hydroxy group in 3e. However, hydroxy groups may offer stronger hydrogen-bonding interactions.

Synthetic Efficiency :

  • The target compound is synthesized via microwave irradiation (78% yield, 240–242°C mp), which is faster and more efficient than traditional methods used for 4b (40–60 minutes, 92% yield).

Physicochemical and Spectroscopic Properties

  • Melting Points: The target compound’s high melting point (234–236°C) reflects strong intermolecular forces (e.g., hydrogen bonding via -SH and dipole-dipole interactions from methoxy groups). This contrasts with lower melting points in pyrimidinone derivatives (e.g., 130–132°C for 7b), likely due to reduced crystallinity from fused rings.
  • Spectroscopic Data: IR: The target compound’s C=O stretch at ~1660 cm⁻¹ aligns with thiazolidinone derivatives, while C=S stretches (~1200 cm⁻¹) confirm the mercapto group. NMR: Distinct methoxy singlets (δ 3.74–3.81 ppm) and aromatic proton shifts (δ 7.04–7.60 ppm) differentiate it from analogs like 7b, which shows additional pyrimidine protons (δ 5.93–6.03 ppm).

Q & A

Q. Table 1: SAR Trends for Thiazole Derivatives

Substituent ModificationObserved Effect on BioactivityReference
3,4-Dimethoxy → TrifluoromethoxyEnhanced anticancer potency (IC₅₀ ↓ 30%)
Thione → ThiolReduced antioxidant activity (EC₅₀ ↑ 2x)

Advanced Question: How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?

Methodological Answer:
Discrepancies arise from tautomerism (thione vs. thiol forms) or crystallographic vs. solution-phase conformers. Strategies include:

  • Variable-Temperature NMR : Monitor chemical shift changes to identify tautomeric equilibria.
  • DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to compare experimental and theoretical 1^1H NMR shifts .
  • Solid-State vs. Solution Studies : Use X-ray crystallography (solid-state) and DOSY NMR (solution) to assess aggregation effects .

Advanced Question: What computational methods are suitable for studying its mechanism of action?

Methodological Answer:

  • Molecular Docking : Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina. Validate with mutagenesis studies .
  • MD Simulations : Run 100-ns trajectories in GROMACS to analyze protein-ligand stability and binding free energies (MM-PBSA).
  • QSAR Models : Develop predictive models using descriptors like logP, polar surface area, and HOMO/LUMO energies .

Advanced Question: How can its metabolic stability be evaluated for preclinical development?

Methodological Answer:

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. Calculate half-life (t₁/₂) and intrinsic clearance .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks.
  • Stability Studies : Test under varying pH (1–10), light, and temperature conditions to identify degradation pathways .

Advanced Question: What strategies mitigate toxicity while retaining efficacy?

Methodological Answer:

  • Prodrug Design : Mask the thiol group with acetyl or PEGylated moieties to reduce off-target reactivity .
  • Combination Therapy : Pair with cisplatin or doxorubicin to lower effective doses. Synergy is quantified via Chou-Talalay analysis .
  • Toxicity Screening : Use zebrafish models to assess hepatotoxicity and cardiotoxicity in vivo .

Advanced Question: How can its synergistic effects with existing antimicrobials be tested?

Methodological Answer:

  • Checkerboard Assay : Combine with β-lactams or fluoroquinolones. Calculate fractional inhibitory concentration (FIC) indices .
  • Time-Kill Curves : Evaluate bactericidal synergy over 24 hours against MRSA .
  • Mechanistic Studies : Use transcriptomics (RNA-seq) to identify pathways impacted by combination treatment .

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